N-[3-[2-benzoyl-3-(3,4-dimethoxyphenyl)-3,4-dihydropyrazol-5-yl]phenyl]methanesulfonamide
Description
Properties
IUPAC Name |
N-[3-[2-benzoyl-3-(3,4-dimethoxyphenyl)-3,4-dihydropyrazol-5-yl]phenyl]methanesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H25N3O5S/c1-32-23-13-12-19(15-24(23)33-2)22-16-21(18-10-7-11-20(14-18)27-34(3,30)31)26-28(22)25(29)17-8-5-4-6-9-17/h4-15,22,27H,16H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SDMYXZRAUALFPI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C2CC(=NN2C(=O)C3=CC=CC=C3)C4=CC(=CC=C4)NS(=O)(=O)C)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H25N3O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
479.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Antitumor Activity
Research indicates that pyrazole derivatives, including those similar to the compound , exhibit significant antitumor activity. They have been shown to inhibit key oncogenic pathways such as BRAF(V600E) and EGFR. A study highlighted that pyrazole derivatives could effectively inhibit telomerase activity and Aurora-A kinase, both of which are crucial in cancer cell proliferation .
Anti-inflammatory Properties
The compound's structure suggests potential anti-inflammatory effects. Pyrazole derivatives have been documented to reduce inflammation through the inhibition of cyclooxygenase enzymes (COX-1 and COX-2), which play a pivotal role in the inflammatory response. The presence of methanesulfonamide may enhance this activity by improving solubility and facilitating cellular uptake.
Antibacterial Activity
Several studies have reported that compounds with similar structures possess antibacterial properties. The mechanism often involves the disruption of bacterial cell wall synthesis or interference with protein synthesis pathways. This broad-spectrum activity makes them candidates for further development as antibacterial agents .
Case Studies
- Antitumor Efficacy : A study evaluated the efficacy of a related pyrazole derivative in vitro against various cancer cell lines. The compound demonstrated IC50 values in the low micromolar range, indicating potent antiproliferative effects.
- Anti-inflammatory Assessment : In an animal model of inflammation, administration of the compound resulted in a significant reduction in paw edema compared to control groups, suggesting robust anti-inflammatory effects.
- Antibacterial Screening : A series of tests against Gram-positive and Gram-negative bacteria revealed that the compound exhibited minimum inhibitory concentrations (MICs) comparable to established antibiotics.
Data Summary Table
Comparison with Similar Compounds
Structural Comparison Table
Substituent-Driven Functional Differences
Electron-Donating vs. 851719-26-1 substitutes the benzoyl group with a 2-methylpropanoyl (isobutyryl) group, reducing steric bulk but increasing lipophilicity. The 2-methylphenyl group at position 3 may induce steric hindrance, affecting target selectivity .
Sulfonamide Positioning
Hypothetical Pharmacological Implications
- Target Compound : The 3,4-dimethoxy groups may improve binding to serotonin or dopamine receptors due to enhanced π-π stacking. The benzoyl group could stabilize interactions with hydrophobic enzyme pockets.
- 1203387-55-6 : The chloroacetyl group may confer reactivity as a covalent inhibitor, but its single methoxy group might reduce affinity compared to the target compound .
- 851719-26-1 : Increased lipophilicity from isobutyryl and methyl groups may enhance blood-brain barrier penetration, making it a candidate for CNS-targeting therapies .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
